(1R,3R,4R,7S)-3-(4-Benzamido-5-methyl-2-oxopyrimidin-1(2H)-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite
Overview
Description
N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine is a complex organic compound that plays a significant role in various scientific fields. This compound is particularly notable for its applications in nucleic acid chemistry, where it is used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine involves multiple steps, starting from the appropriate ribofuranosyl derivative. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using 4,4’-dimethoxytrityl chloride under basic conditions.
Phosphitylation: The protected ribofuranosyl derivative is then phosphitylated using 2-cyanoethoxy(diisopropylamino)phosphine.
Benzoylation: The amino group of the cytosine base is benzoylated using benzoyl chloride.
Cyclization: The final step involves cyclization to form the methylene bridge, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using chromatography techniques to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: Plays a role in the study of DNA and RNA interactions, as well as in the development of gene therapy techniques.
Industry: Used in the production of synthetic nucleic acids for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine involves its incorporation into nucleic acids, where it can alter the structure and function of DNA or RNA. The compound interacts with molecular targets such as polymerases and nucleases, affecting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methyladenosine
- N-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methylguanosine
Uniqueness
N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4’-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine is unique due to its specific structural modifications, which confer distinct properties such as enhanced stability and specificity in nucleic acid interactions. This makes it particularly valuable in the synthesis of modified oligonucleotides for research and therapeutic applications.
Properties
IUPAC Name |
N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILZPWJJJDDDY-HXAWEXODSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N5O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-82-5 | |
Record name | (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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